rel-(3R,4S)-1-Benzyl-4-methylpiperidin-3-ol
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Overview
Description
TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL: is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, the production of TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production . The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different piperidine derivatives .
Scientific Research Applications
TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison: TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-methylpiperidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 |
InChI Key |
QRGQXVUZVXXWAG-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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